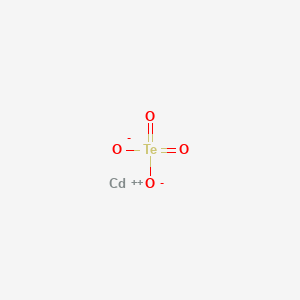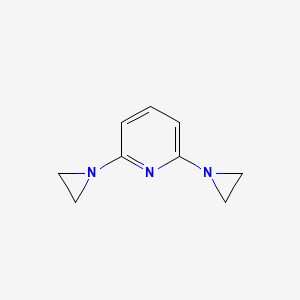
2-Bromo-4-chloro-6-fluorobenzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-chloro-6-fluorobenzothiazole is a heterocyclic aromatic compound that contains bromine, chlorine, and fluorine atoms attached to a benzothiazole ring.
Preparation Methods
The synthesis of 2-Bromo-4-chloro-6-fluorobenzothiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination, chlorination, and fluorination of benzothiazole derivatives under controlled conditions. For example, the compound can be synthesized by reacting 2-aminobenzothiazole with bromine, followed by chlorination and fluorination steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
2-Bromo-4-chloro-6-fluorobenzothiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The benzothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-4-chloro-6-fluorobenzothiazole has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-fluorobenzothiazole involves its interaction with molecular targets through its halogen atoms and benzothiazole ring. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry or electronic interactions in materials science .
Comparison with Similar Compounds
2-Bromo-4-chloro-6-fluorobenzothiazole can be compared with other halogenated benzothiazole derivatives, such as:
- 2-Chloro-6-fluorobenzothiazole
- 2-Bromo-6-chlorobenzothiazole
- 2-Fluoro-4-chlorobenzothiazole
These compounds share similar structural features but differ in the position and type of halogen atoms. The unique combination of bromine, chlorine, and fluorine in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications .
Properties
CAS No. |
210834-97-2 |
|---|---|
Molecular Formula |
C7H2BrClFNS |
Molecular Weight |
266.52 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C7H2BrClFNS/c8-7-11-6-4(9)1-3(10)2-5(6)12-7/h1-2H |
InChI Key |
AAXRLDRHGUUDDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=N2)Br)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B13818062.png)





![5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid, 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-nitro-5-oxo-](/img/structure/B13818103.png)
![N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide](/img/structure/B13818104.png)

![Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine](/img/structure/B13818110.png)
![(2R,3R)-2-[(1R)-1,2-dihydroxyethyl]-1,4-dioxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13818116.png)

